molecular formula C8H10N2O B6256475 8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1252572-06-7

8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No. B6256475
CAS RN: 1252572-06-7
M. Wt: 150.2
InChI Key:
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Description

The compound “8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine” is a type of organic compound. It is closely related to “7-Bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one” and "7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine" .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the use of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of “8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine” can be represented by the InChI code: 1S/C8H9BrN2O/c1-5-6(9)4-11-8-7(5)10-2-3-12-8/h4,10H,2-3H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine” are complex and can involve multiple steps. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine” include a molecular weight of 243.06 . The compound is typically stored at room temperature .

Future Directions

The future directions for research on “8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine” could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by related compounds, there may be potential for the development of new therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization with paraformaldehyde and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "paraformaldehyde", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine (1.0 g, 0.01 mol) in methanol (10 mL) and add ethyl acetoacetate (1.5 g, 0.01 mol) and acetic acid (0.5 mL). Stir the mixture at room temperature for 1 hour.", "Step 2: Add paraformaldehyde (1.2 g, 0.04 mol) to the reaction mixture and heat the mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (1.0 g, 0.025 mol) dissolved in water (5 mL). Stir the mixture for 30 minutes.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.5 g, 0.013 mol). Stir the mixture at room temperature for 2 hours.", "Step 7: Quench the reaction by adding water (10 mL) and acidify the mixture with acetic acid (1 mL).", "Step 8: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, 8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, as a white solid (yield: 70-80%)." ] }

CAS RN

1252572-06-7

Product Name

8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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